N-(4-butylphenyl)thiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-butylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-2-3-5-12-7-9-13(10-8-12)15-19(16,17)14-6-4-11-18-14/h4,6-11,15H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEVVOVFCIBMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Butylphenyl Thiophene 2 Sulfonamide Analogs
Classical Synthetic Routes to Thiophene-2-sulfonamides
Traditional approaches to synthesizing thiophene-2-sulfonamides remain fundamental in organic synthesis, primarily relying on the robust reaction between a sulfonyl chloride and an amine.
Sulfonylation Reactions of Amines with Thiophene-2-sulfonyl Chlorides
The most direct and widely used method for constructing the N-(4-butylphenyl)thiophene-2-sulfonamide scaffold is the reaction between thiophene-2-sulfonyl chloride and 4-butylaniline. This nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. sci-hub.setandfonline.com Common bases include pyridine (B92270) or triethylamine, and the reaction is often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov
The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. The reaction conditions can be optimized to achieve high yields, often exceeding 80-90%. sci-hub.se
Table 1: Representative Conditions for Sulfonylation of Amines
| Amine | Sulfonylating Agent | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Primary/Secondary Amines | p-Toluenesulfonyl chloride | Atomized Sodium | EtOH-THF | Sonication, 2-8 min | 90-98% researchgate.net |
| Amino Acids | p-Toluenesulfonyl chloride | Na2CO3 | Water | 0 °C to RT, 4-6 h | 88-93% sci-hub.se |
Coupling Reactions for Phenyl-Thiophene Linkage
While the primary bond in this compound is the N-S sulfonamide link, the synthesis of certain analogs may involve the prior formation of a direct phenyl-thiophene linkage. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.netmdpi.com For instance, 5-bromothiophene-2-sulfonamide (B1270684) can be coupled with various aryl boronic acids in the presence of a palladium catalyst to yield 5-arylthiophene-2-sulfonamide derivatives. researchgate.net This strategy allows for the introduction of the phenyl group at a different position on the thiophene (B33073) ring before or after the formation of the sulfonamide.
Another approach involves the nickel-catalyzed coupling polymerization of monomers like 3-phenyl-2,5-dichlorothiophene to create polymers with phenyl-thiophene linkages, though this is less common for the synthesis of small molecule analogs. acs.org
Advanced Synthetic Approaches
Modern synthetic chemistry offers more sophisticated, efficient, and environmentally conscious methods for the preparation of N-aryl-thiophene-2-sulfonamides. These include palladium-catalyzed cross-coupling reactions, microwave-assisted protocols, and the application of green chemistry principles.
Palladium-Catalyzed Cross-Coupling Strategies for N-Aryl-Thiophene-2-sulfonamides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds and has been successfully applied to the synthesis of N-aryl sulfonamides. thieme-connect.comnih.govresearchgate.netorganic-chemistry.org This method can involve coupling an aryl halide or triflate with a primary or secondary sulfonamide, or conversely, an amine with a sulfonyl halide. The reaction typically employs a palladium catalyst, such as Pd(OAc)2, and a phosphine (B1218219) ligand, like BINAP, in the presence of a base such as Cs2CO3. nih.gov This approach offers a broad substrate scope and is often more efficient for sterically hindered substrates compared to classical methods. organic-chemistry.org
One-pot procedures have also been developed, where an aryl iodide is first converted to an aryl ammonium (B1175870) sulfinate via palladium-catalyzed sulfination, which is then treated with an amine and an oxidant like sodium hypochlorite (B82951) to form the sulfonamide in high yield. organic-chemistry.orgox.ac.uk This avoids the need to isolate potentially unstable sulfonyl chloride intermediates. organic-chemistry.org
Table 2: Palladium-Catalyzed Sulfonamide Synthesis Examples
| Aryl Halide/Sulfonate | Amine/Sulfonamide | Catalyst System | Base | Conditions | Yield |
|---|---|---|---|---|---|
| Aryl perfluorooctanesulfonates | Various amines | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene, 120-150°C | Moderate to Good nih.gov |
| Aryl Iodides | Various amines | Pd(0) catalyst | N/A | One-pot sulfination/amination | High ox.ac.uk |
Microwave-Assisted Synthesis Protocols for Sulfonamide Derivatives
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of sulfonamides. organic-chemistry.orgacs.orgscirp.orgresearchgate.net Compared to conventional heating, microwave irradiation can significantly reduce reaction times from hours to minutes. organic-chemistry.orgrsc.org For example, the sulfonylation of amines under solvent-free, microwave-assisted conditions can lead to excellent yields in a fraction of the time required for traditional methods. rsc.org
Microwave-assisted protocols have been developed for the synthesis of sulfonamides directly from sulfonic acids, avoiding the need for sulfonyl chloride intermediates. organic-chemistry.orgacs.org This approach often utilizes an activating agent, such as 2,4,6-trichloro- organic-chemistry.orgacs.orgrsc.org-triazine (TCT), and can be completed in two short microwave irradiation steps. organic-chemistry.org Studies have shown that microwave-assisted methods consistently provide higher yields in shorter times compared to conventional heating. scirp.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis
| Reaction | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Sulfanilamide + Phthalic acid | Reflux in DMF | 200°C, 20 min | 91% yield vs. 97% yield scirp.org |
| Sulfonylation of Amines | Hours | Minutes | Significant time reduction rsc.org |
Green Chemistry Principles in Sulfonamide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In sulfonamide synthesis, this has led to the development of more environmentally benign methodologies. rsc.orgresearchgate.netmdpi.comrsc.orgrsc.org
Key green approaches include:
Use of Greener Solvents: Water has been successfully employed as a solvent for sulfonamide synthesis. sci-hub.semdpi.comrsc.org Reactions in aqueous media, often under dynamic pH control, can provide excellent yields and simplify product isolation to simple filtration, avoiding the use of volatile organic compounds. researchgate.netrsc.org Other sustainable solvents like ethanol, glycerol, and deep eutectic solvents (DES) have also been utilized. rsc.orgresearchgate.net
Solvent-Free Conditions: Performing reactions without a solvent ("neat" conditions) is a core principle of green chemistry. sci-hub.se Solvent-free sulfonylation of amines at room temperature or with microwave assistance has been shown to be highly efficient. sci-hub.sersc.org
One-Pot Syntheses: One-pot procedures that combine multiple reaction steps without isolating intermediates reduce waste and improve efficiency. nih.govacs.org For example, the conversion of thiols to sulfonyl chlorides and subsequent reaction with amines can be performed in a single pot using an eco-friendly oxidant in a sustainable solvent. rsc.orgresearchgate.net Similarly, aromatic carboxylic acids can be converted directly to sulfonamides in a one-pot process. nih.govacs.org
Mechanochemistry: The use of ball milling for the solvent-free, one-pot synthesis of sulfonamides from disulfides and sodium hypochlorite represents a cost-effective and environmentally friendly approach. rsc.org
Derivatization Strategies and Functional Group Interconversions
The chemical architecture of this compound offers several avenues for structural modification. These derivatization strategies are essential for creating libraries of analogous compounds for various research applications. Key approaches involve functional group interconversions on the N-phenyl ring, transformations of the thiophene heterocycle, and alterations to the connecting sulfonamide bridge.
Modifications at the N-Phenyl Moiety (e.g., Alkyl, Halogen, Amino Substitutions)
The N-phenyl group of the N-aryl thiophene-2-sulfonamide (B153586) scaffold is a primary target for derivatization to modulate biological activity and physicochemical properties. A variety of substituents can be introduced onto this aromatic ring, influencing factors such as lipophilicity, electronic character, and steric profile.
Alkyl Substitutions: The introduction of alkyl groups, such as the butyl group in the parent compound, is a common strategy. Further alkylation can be achieved through various synthetic methods. For instance, Friedel-Crafts alkylation can introduce additional alkyl chains, although this method can sometimes lead to issues with regioselectivity. More controlled approaches might involve the use of organometallic reagents in cross-coupling reactions on a pre-functionalized phenyl ring (e.g., a halogenated analog).
Halogen Substitutions: Halogen atoms (F, Cl, Br, I) are frequently incorporated into aromatic rings to alter electronic properties and metabolic stability. Direct halogenation of the N-phenyl ring can be achieved using standard electrophilic halogenating agents. The regioselectivity of this reaction is directed by the existing activating groups on the ring. Alternatively, Sandmeyer-type reactions on an amino-substituted precursor provide a route to introduce halogens at specific positions.
Amino Substitutions: The introduction of an amino group (-NH2) or its derivatives provides a handle for further functionalization and can significantly alter the polarity and hydrogen bonding capacity of the molecule. This is typically achieved by the reduction of a nitro group (-NO2) precursor, which can be introduced onto the phenyl ring via electrophilic nitration. The resulting amine can then be further modified, for example, through acylation or alkylation.
Recent advancements in synthetic methodology have provided robust tools for these transformations. For example, nickel-catalyzed C-N bond formation allows for the coupling of sulfonamides with a wide array of aryl electrophiles, providing a versatile route to N-aryl sulfonamides with diverse substitution patterns. princeton.edu This method demonstrates high functional group tolerance, making it suitable for complex molecule synthesis. princeton.edu
Transformations on the Thiophene Ring (e.g., Electrophilic Aromatic Substitution, Metalation)
The thiophene ring is an electron-rich heterocycle that readily participates in several chemical transformations, making it a key site for diversification. nih.gov Its reactivity towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov
Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic aromatic substitution, with a strong preference for reaction at the C5 position (adjacent to the sulfur atom and distal to the sulfonamide group), and to a lesser extent, the C3 position. pearson.comonlineorganicchemistrytutor.com
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the C5 position. uobaghdad.edu.iq
Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, typically introduces an acyl group at the C5 position. uobaghdad.edu.iq
Nitration and Sulfonation: These reactions can also occur on the thiophene ring, though they may require milder conditions compared to benzene to avoid oxidation or degradation of the ring. uobaghdad.edu.iq
Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net In the context of thiophene-2-sulfonamides, the sulfonamide group can act as a directing group. However, the inherent reactivity of the thiophene ring often leads to metalation at the C5 position. A more common strategy involves halogen-metal exchange, typically starting from a brominated thiophene derivative. For example, treatment of a 5-bromothiophene-2-sulfonamide with a strong base like n-butyllithium (n-BuLi) generates a lithiated intermediate at the C5 position. researchgate.net This nucleophilic species can then be reacted with a wide range of electrophiles to introduce diverse functional groups.
A notable application of this strategy is the Suzuki-Miyaura cross-coupling reaction. A 5-bromo-N-alkylthiophene-2-sulfonamide can be coupled with various aryl boronic acids in the presence of a palladium catalyst to synthesize a series of 5-aryl-substituted analogs. nih.gov This reaction demonstrates good yields for a range of substituted aryl boronic acids. nih.gov
| Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 5-Phenyl-N-propylthiophene-2-sulfonamide | 72 |
| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-propylthiophene-2-sulfonamide | 68 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-propylthiophene-2-sulfonamide | 65 |
| 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N-propylthiophene-2-sulfonamide | 62 |
| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-N-propylthiophene-2-sulfonamide | 56 |
Diversification via Amide or Sulfonamide Linkage Modifications
The sulfonamide linkage (-SO2NH-) itself offers opportunities for chemical modification, primarily through reactions at the nitrogen atom.
N-Alkylation/N-Arylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form a nucleophilic anion. This anion can then react with various electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., alkyl bromides) in the presence of a base like lithium hydride (LiH) in a solvent such as dimethylformamide (DMF) can introduce a range of alkyl groups onto the sulfonamide nitrogen. nih.govorganic-chemistry.org This is a common strategy to produce secondary sulfonamides.
N-Arylation: While less common than alkylation, N-arylation can be achieved using transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, which forms a C-N bond between the sulfonamide nitrogen and an arylboronic acid. researchgate.net
Modification to Bioisosteres: In medicinal chemistry, the sulfonamide group is sometimes replaced with other functional groups that have similar physical or chemical properties, known as bioisosteres. For example, a reversed sulfonamide or a sulfoximine (B86345) group could be considered as potential replacements to explore different chemical space and biological activities. acs.org
| Alkyl Bromide | Product | Reaction Conditions |
|---|---|---|
| Ethyl bromide | 5-Bromo-N-ethylthiophene-2-sulfonamide | LiH, DMF, rt, 3h |
| Propyl bromide | 5-Bromo-N-propylthiophene-2-sulfonamide | LiH, DMF, rt, 3h |
| Butyl bromide | 5-Bromo-N-butylthiophene-2-sulfonamide | LiH, DMF, rt, 3h |
Molecular Structure, Conformational Analysis, and Electronic Properties of N 4 Butylphenyl Thiophene 2 Sulfonamide
Theoretical Structural Elucidation and Geometry Optimization
Theoretical and computational methods provide a powerful lens through which to examine the molecular structure and energetic landscape of N-(4-butylphenyl)thiophene-2-sulfonamide. These approaches offer insights into the molecule's most stable three-dimensional arrangement and the various shapes it can adopt.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for predicting the ground state geometries of molecules. For thiophene (B33073) sulfonamide derivatives, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been instrumental in determining key structural parameters.
These calculations reveal the optimized geometry of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For instance, in analogous thiophene sulfonamide structures, the intramolecular distances of the S=O and S-N bonds in the sulfonamide group are calculated to be approximately 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. The bond angles of O=S=O are typically computed to be around 120.46–121.18°, closely aligning with experimental values.
Table 1: Selected Theoretical Bond Lengths and Angles for Analogous Thiophene Sulfonamides
| Parameter | Calculated Value Range |
|---|---|
| S=O Bond Length | 1.45 - 1.46 Å |
| S-N Bond Length | 1.67 - 1.68 Å |
| O=S=O Bond Angle | 120.46 - 121.18° |
| S1–C2–C3 Bond Angle | 110.84 - 112.44° |
Note: Data is based on DFT calculations (B3LYP/6-311G(d,p)) for analogous thiophene sulfonamide derivatives.
Ab Initio and Semi-Empirical Methods for Conformational Preferences
Beyond DFT, ab initio and semi-empirical methods are employed to explore the conformational landscape of flexible molecules like this compound. These methods help in identifying different stable conformations (rotational isomers) and the energy barriers between them. The rotation around the S-N bond and the C-N bond, as well as the flexibility of the butyl group, gives rise to various possible conformers. By mapping the potential energy surface, researchers can identify the lowest energy conformations that the molecule is most likely to adopt.
Advanced Spectroscopic and Crystallographic Analyses
Experimental techniques, complemented by computational predictions, provide a detailed picture of the molecular structure and electronic behavior of this compound.
X-ray Crystallographic Studies of Analogous Sulfonamide Structures
Computational Prediction of Vibrational (IR) and Nuclear Magnetic Resonance (NMR) Spectra
Computational methods are highly effective in predicting the vibrational and NMR spectra of molecules. Theoretical IR spectra for thiophene sulfonamide derivatives have been calculated using DFT, showing characteristic vibrational modes. For instance, the stretching vibrations of the NH group in the sulfonamide moiety are typically observed in the range of 3590–3610 cm⁻¹.
Similarly, theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. For analogous sulfonamide structures, the proton NMR signal for the sulfonamide N-H is often observed downfield.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Analogous Thiophene Sulfonamides
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3590 - 3610 |
| S=O (Sulfonamide) | Asymmetric Stretching | ~1350 |
| S=O (Sulfonamide) | Symmetric Stretching | ~1160 |
Note: Data is based on theoretical calculations for analogous thiophene sulfonamide derivatives.
Electronic Absorption (UV-Vis) Spectroscopy and Theoretical Prediction of Optical Properties
The electronic properties and optical behavior of this compound can be investigated using UV-Vis spectroscopy and theoretical calculations. Computational studies on thiophene sulfonamide derivatives have shown that the electronic transitions are influenced by the nature of the substituent groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and the energy of its lowest electronic excitation. For a series of thiophene sulfonamide derivatives, the calculated HOMO-LUMO energy gap was found to be in the range of 3.44–4.65 eV.
Theoretical UV-Vis spectra can be simulated to predict the absorption maxima (λmax), which correspond to electronic transitions between molecular orbitals. These predictions are valuable for interpreting experimental spectra and understanding the electronic structure of the molecule.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Molecular Orbital Theory and Electronic Descriptors
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. nih.gov The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. ijarset.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net
Computational studies on analogous thiophene sulfonamide derivatives, calculated at the B3LYP/6-311G (d,p) level of theory, show a range of FMO energies and gaps. mdpi.com These values are influenced by the different substituent groups on the phenyl ring. For instance, in a series of 11 derivatives, the HOMO-LUMO energy gap was found to range from 3.44 eV to 4.65 eV, indicating that all the compounds are stable. mdpi.com The compound with the largest energy gap is considered the most stable and least reactive in the series, while the one with the smallest gap is the least stable and most reactive. mdpi.comresearchgate.net
Interactive Table: Frontier Molecular Orbital Energies of Representative Thiophene Sulfonamide Derivatives Note: Data is for analogous compounds and serves as a model for this compound.
| Compound (Analog) | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Analog 1 | -6.61 | -1.96 | 4.65 |
| Analog 2 | -6.42 | -2.31 | 4.11 |
| Analog 3 | -6.21 | -2.77 | 3.44 |
This narrow energy gap in thiophene sulfonamides suggests that charge transfer can readily occur within the molecule, a key factor in its electronic behavior. nih.gov
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and identifying its reactive sites. libretexts.orgdeeporigin.comresearchgate.net These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. deeporigin.com
In MEP analysis, different colors represent varying levels of electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of most positive potential (electron-poor), prone to nucleophilic attack. researchgate.net Green or yellow areas represent regions with near-zero potential. researchgate.net
For thiophene sulfonamide derivatives, MEP maps consistently show the most negative electrostatic potential localized on the highly electronegative oxygen atoms of the sulfonamide group. researchgate.netnih.gov Conversely, the most positive potential is generally found on the hydrogen atom of the sulfonamide N-H group. researchgate.netuniv-soukahras.dz This charge distribution highlights the sulfonamide group as a primary site for intermolecular interactions, particularly hydrogen bonding.
Global reactivity descriptors, such as chemical hardness (η), electrophilicity (ω), and chemical potential (μ), can be derived from the HOMO and LUMO energies to quantify the reactivity of a molecule. mdpi.comfrontiersin.org
Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. researchgate.net A molecule with a large HOMO-LUMO gap is considered "hard," implying high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. ijarset.com It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net
Electrophilicity Index (ω) quantifies a molecule's ability to accept electrons, acting as an electrophile. nih.gov A higher electrophilicity index indicates a greater capacity to accept electrons. nih.gov
Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is also related to electronegativity (χ), where μ = -χ. nih.gov
Theoretical calculations for a series of thiophene sulfonamides have determined these reactivity descriptors. mdpi.comresearchgate.net The values provide insight into the compounds' chemical behavior and stability. mdpi.com
Interactive Table: Chemical Reactivity Descriptors of Representative Thiophene Sulfonamide Derivatives Note: Data is for analogous compounds and serves as a model for this compound.
| Compound (Analog) | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |
| Analog 1 | 2.32 | -4.28 | 3.95 |
| Analog 2 | 2.05 | -4.36 | 4.65 |
| Analog 3 | 1.72 | -4.49 | 5.84 |
Computational Chemistry and Chemoinformatics in the Study of N 4 Butylphenyl Thiophene 2 Sulfonamide
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This approach is instrumental in predicting the activity of untested molecules based on the properties of known compounds. researchgate.net
Both 2D and 3D QSAR methodologies are employed to analyze sulfonamide derivatives. 2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule, such as topological and constitutional descriptors. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the three-dimensional aligned structures of the molecules to derive steric and electrostatic field-based descriptors. These approaches have been successfully applied to various sulfonamide derivatives to predict their activity as inhibitors for targets like histone deacetylase and vascular endothelial growth factor (VEGF) receptors. researchgate.netnih.gov For instance, in silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives, which share structural similarities, have utilized 3D-QSAR models to understand their antagonist activity against the TRPV1 receptor. researchgate.net
The predictive power of a QSAR model is heavily dependent on the selection of appropriate molecular descriptors. These numerical values encode different aspects of a molecule's structure and properties. For sulfonamide derivatives, a variety of descriptors are typically calculated:
Topological Descriptors : These describe the connectivity of atoms in a molecule and have been shown to play a significant role in the QSAR models of N-(Aryl)-4-(azolylethyl) thiazole-5-carboxamides, a related class of compounds. nih.gov
Electronic Descriptors : These quantify the electronic properties of a molecule, such as dipole moment and orbital energies (HOMO/LUMO). researchgate.net Density Functional Theory (DFT) calculations are commonly used to compute these properties for thiophene (B33073) sulfonamide derivatives. researchgate.netsemanticscholar.org
Steric Descriptors : These relate to the three-dimensional shape and size of the molecule, influencing how it fits into a receptor's binding site.
Constitutional Descriptors : These include basic molecular properties like molecular weight and atom counts.
The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to build a robust and predictive QSAR model. researchgate.net
Validation is a crucial step to ensure a QSAR model is robust, stable, and has high predictive power. researchgate.net The process involves both internal and external validation techniques. nih.gov
Internal Validation : Techniques like cross-validation, particularly the leave-one-out (LOO) method, are used to test the internal consistency and stability of the model. researchgate.net In this process, a model is built using all but one compound and then used to predict the activity of the excluded compound. This is repeated for every compound in the dataset.
External Validation : The model's ability to predict the activity of new, untested compounds is assessed using an external test set—a subset of compounds not used during model development. nih.gov
Key statistical parameters used to evaluate the quality of QSAR models include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the external test set. A high-quality, predictive QSAR model must meet certain statistical thresholds for these parameters. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov This method is widely used to study the interactions of thiophene sulfonamide derivatives with their biological targets. nih.gov
Docking simulations calculate a "docking score," which estimates the binding affinity (often expressed in kcal/mol) between the ligand and the target protein. A lower (more negative) score generally indicates a stronger, more favorable binding interaction. mdpi.com Studies on various thiophene sulfonamide derivatives have reported a wide range of docking scores against different protein targets. For example, docking studies of a series of thiophene sulfonamide derivatives against Enoyl acyl carrier protein reductase (InhA) revealed docking scores ranging from -6 to -12 kcal/mol. nih.gov Similarly, other thiophene derivatives have shown binding affinities between -7.1 and -7.8 Kcal/mol against targets associated with Salmonella typhi. researchgate.net These scores help in ranking and prioritizing compounds for further experimental testing.
Table 1: Examples of Docking Scores for Thiophene Sulfonamide Derivatives Against Various Protein Targets
| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) |
|---|---|---|
| Thiophene sulfonamide derivatives | Enoyl acyl carrier protein reductase InhA (2NSD) | -6 to -12 |
| Thiophene anti-typhoid agents | Salmonella typhi receptor | -7.1 to -7.8 |
| Tetrasubstituted thiophene derivatives | Cyclooxygenase-2 (COX-2) (1CX2) | -7.79 to -9.59 |
| 1,2,4-Triazine (B1199460) sulfonamide derivatives | Cancer-related receptor (3RHK) | -2.261 to -5.277 |
| Sulfonamide compound (DNSPA) | E. coli DNA gyrase (5MMN) | -6.37 |
| Sulfonamide compound (DNSPA) | COVID-19 main protease (6LU7) | -6.35 |
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues within the receptor's binding site. researchgate.net These interactions are critical for the stability of the ligand-receptor complex. Common interactions observed for sulfonamide derivatives include:
Hydrogen Bonds : The sulfonamide group (SO₂NH) is a potent hydrogen bond donor and acceptor. Docking studies of 1,2,4-triazine sulfonamide derivatives revealed hydrogen bonds between the oxygen of the sulfonamide group and residues like SER-1331 and LYS-1263 in a cancer-related receptor. mdpi.com
Hydrophobic Interactions : The butylphenyl group of N-(4-butylphenyl)thiophene-2-sulfonamide would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking : Aromatic rings, such as the thiophene and phenyl rings, can engage in π-π stacking interactions with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp). nih.gov
Identifying these key interacting residues helps in understanding the mechanism of action and provides a rational basis for designing new derivatives with improved potency and selectivity. researchgate.netbiorxiv.org For example, docking of tetrasubstituted thiophene derivatives into the COX-2 enzyme active site showed hydrogen bond interactions with ARG 120 and PRO 84. researchgate.net
Table 2: Examples of Key Interacting Residues for Sulfonamide Derivatives with Protein Targets
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Tetrasubstituted thiophene derivatives | Cyclooxygenase-2 (COX-2) | ARG 120, PRO 84 | Hydrogen Bond |
| 1,2,4-Triazine sulfonamide derivatives | Cancer-related receptor (3RHK) | SER-1331, LYS-1263 | Hydrogen Bond |
| Repurposed sulfonamide drug (Delavirdine) | SARS CoV-2 RdRp | Ala576, Asn582 | Hydrogen Bond |
| SARS-CoV-2 Spike Protein | hACE2 Receptor | Y484, Y41 | π-π Stacking |
Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions
The molecular structure of this compound, featuring a sulfonamide linker, a thiophene ring, a phenyl ring, and a butyl chain, allows for a variety of non-covalent interactions that are critical for its crystal packing and binding to biological targets. Computational methods are essential for elucidating the nature and strength of these interactions.
Hydrogen Bonding: The primary sites for hydrogen bonding are located in the sulfonamide group (-SO₂NH-). The nitrogen-bound hydrogen atom acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms are strong hydrogen bond acceptors. nih.gov In crystal structures of sulfonamides, the most common intermolecular interactions are hydrogen bonds involving these groups. nih.gov These interactions can lead to the formation of specific patterns, such as chains or dimeric rings (synthons), which stabilize the crystal lattice. nih.govlookchem.com The ability of sulfonamides to form these robust hydrogen bonds is a key aspect of their utility in crystal engineering and molecular recognition. lookchem.com
Hydrophobic Interactions: The n-butyl group attached to the phenyl ring and, to a lesser extent, the aromatic rings themselves, contribute to the molecule's hydrophobic character. The hydrophobic effect, which drives the association of non-polar surfaces in aqueous environments, is a major contributor to the binding affinity of ligands to proteins. harvard.edu In a biological context, the butylphenyl moiety of this compound would likely occupy a hydrophobic pocket within a protein's active site, displacing water molecules and resulting in a favorable energetic contribution to binding. harvard.edunih.gov
Pi-Stacking Interactions: The compound possesses two aromatic systems: the thiophene ring and the phenyl ring. These rings can engage in π-π stacking interactions, where the electron clouds of the aromatic rings interact favorably. researchgate.net The geometry of these interactions can be parallel-displaced or T-shaped (edge-to-face). The specific conformation of the molecule dictates whether these interactions are intramolecular or intermolecular. rsc.org Studies on sulfonamide crystals show that π-π interactions, alongside hydrogen bonds, are significant forces in the supramolecular assembly. nih.gov In protein-ligand complexes, these interactions often occur with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net
| Interaction Type | Molecular Moiety (Donor/Participant 1) | Molecular Moiety (Acceptor/Participant 2) | Significance in Binding and Structure |
| Hydrogen Bond | Sulfonamide N-H | Sulfonamide O=S, Protein Backbone/Side-Chain Carbonyls, etc. | Directional; crucial for specificity and affinity. nih.gov |
| Hydrogen Bond | Protein Backbone/Side-Chain N-H, O-H | Sulfonamide O=S | Key for anchoring the ligand in an active site. nih.gov |
| Hydrophobic | n-Butyl Chain, Phenyl Ring | Hydrophobic pocket in a protein (e.g., Leu, Val, Ile residues) | Major driver for binding affinity. harvard.edu |
| Pi-Stacking | Thiophene Ring | Phenyl Ring (intramolecular) or Aromatic Residue (e.g., Phe, Tyr) | Contributes to binding energy and orientational preference. rsc.orgresearchgate.net |
| Pi-Stacking | Phenyl Ring | Thiophene Ring (intramolecular) or Aromatic Residue (e.g., Phe, Tyr) | Stabilizes the complex through favorable orbital overlap. researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a "computational microscope," providing detailed insights into the dynamic behavior of molecules over time. For this compound, MD simulations are invaluable for understanding its conformational flexibility and the stability of its interactions when complexed with a biological target, such as an enzyme or receptor. researchgate.netmdpi.com
When this compound binds to a protein, the resulting complex is not static. MD simulations can track the atomic motions of both the ligand and the protein, revealing the dynamic nature of their interaction. frontiersin.org A key aspect of this analysis is the conformational stability of the complex. The root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms from their initial positions are calculated over the simulation trajectory. A stable RMSD value over several nanoseconds suggests that the complex has reached equilibrium and is structurally stable. researchgate.netacs.org
While molecular docking provides a static snapshot of a plausible binding pose, MD simulations assess the stability of this pose over time. nih.gov A stable binding mode is one where the key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the initial docked pose are maintained throughout the simulation. acs.org
During an MD simulation of a this compound-protein complex, analysts would monitor distances between interacting atoms, such as the distance between the sulfonamide nitrogen and a zinc ion in a carbonic anhydrase active site, or the persistence of hydrogen bonds between the ligand and specific residues. acs.org If the ligand remains in its initial binding pocket and maintains these critical interactions, the binding mode is considered stable. nih.govresearchgate.net This validation is a critical step in structure-based drug design, confirming that the computationally predicted binding pose is physically reasonable and persistent.
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand Heavy Atom RMSD (Å) | Key H-Bond Distance (N-H···O=C) (Å) |
| 0 | 0.00 | 0.00 | 2.1 |
| 10 | 1.25 | 0.85 | 2.3 |
| 20 | 1.41 | 1.10 | 2.2 |
| 30 | 1.38 | 1.05 | 2.4 |
| 40 | 1.45 | 1.15 | 2.3 |
| 50 | 1.50 | 1.20 | 2.2 |
| 60 | 1.48 | 1.18 | 2.3 |
| 70 | 1.52 | 1.22 | 2.4 |
| 80 | 1.51 | 1.25 | 2.2 |
| 90 | 1.49 | 1.23 | 2.3 |
| 100 | 1.53 | 1.24 | 2.2 |
This table provides representative data illustrating the stabilization of a hypothetical ligand-protein complex during a 100 ns MD simulation. The plateauing of RMSD values indicates conformational stability.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.com
A pharmacophore model for this compound and its analogs would be built by identifying the key interaction points responsible for its activity. researchgate.net Based on its structure, the essential features would include:
Hydrogen Bond Acceptors (HBA): The two sulfonyl oxygen atoms.
Hydrogen Bond Donor (HBD): The sulfonamide N-H group.
Aromatic Ring (AR): The thiophene and/or the phenyl ring, capable of π-π stacking.
Hydrophobic Feature (HY): The n-butyl group and the aromatic rings.
By comparing a series of structurally similar and active sulfonamide compounds, computational tools can generate a 3D hypothesis that defines the spatial relationships (distances and angles) between these critical features. researchgate.netnih.gov Such a model serves as a blueprint for the ideal molecular recognition pattern required for biological activity. dovepress.com
| Pharmacophoric Feature | Corresponding Moiety in this compound | Type of Interaction |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens (O=S=O) | Electrostatic/H-Bonding |
| Hydrogen Bond Donor (HBD) | Sulfonamide Amine (N-H) | Electrostatic/H-Bonding |
| Aromatic Ring (AR) | Thiophene Ring | Pi-Stacking/Hydrophobic |
| Aromatic Ring (AR) | Phenyl Ring | Pi-Stacking/Hydrophobic |
| Hydrophobic (HY) | n-Butyl Chain | Van der Waals/Hydrophobic |
Once a validated pharmacophore model is established, it can be used as a 3D query to rapidly search large chemical databases containing millions of compounds. dovepress.comutrgv.edu This process, known as virtual screening, aims to identify novel molecules that geometrically and chemically match the pharmacophore hypothesis, and thus are predicted to have similar biological activity. nih.gov
The screening process typically involves:
Database Preparation: Generating multiple 3D conformations for each molecule in a chemical library.
Pharmacophore Mapping: Aligning the conformations of each molecule to the pharmacophore query to see if it contains the required features in the correct spatial orientation. mdpi.com
Filtering and Ranking: Molecules that successfully map onto the pharmacophore are considered "hits." These hits can be further filtered by applying additional criteria, such as Lipinski's Rule of Five for drug-likeness, and then ranked based on how well they fit the model. utrgv.edu
The top-ranked candidates from the virtual screen are then selected for acquisition or synthesis and subsequent biological testing, providing an efficient path to discovering new analogs of this compound.
In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion) of Thiophene Sulfonamide Derivatives
Computational, or in silico, ADMET prediction is a critical component in the early phases of drug discovery, allowing for the evaluation of a compound's potential pharmacokinetic profile before resource-intensive laboratory testing is undertaken. Studies on various thiophene sulfonamide derivatives have utilized computational models to predict their viability as orally administered therapeutic agents. These analyses typically involve assessing compliance with established rules for drug-likeness, such as Lipinski's Rule of Five, and using predictive models for specific pharmacokinetic parameters.
Research into diverse sets of thiophene sulfonamides consistently indicates a favorable ADMET profile for this class of compounds. nih.gov A significant proportion of the studied derivatives adhere to Lipinski's Rule of Five, suggesting good oral bioavailability. nih.govajol.info This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict the likelihood of a compound being orally active.
Detailed Research Findings
Absorption: Computational studies on novel thiophene derivatives have shown promising absorption characteristics. ajol.info Predictions for intestinal absorption are particularly high, with many compounds in the class predicted to be absorbed at a rate exceeding 80%. ajol.info This high level of predicted absorption is a key indicator of potential efficacy as an oral medication.
Distribution: Following absorption, the distribution of a drug throughout the body is a key determinant of its efficacy and potential side effects. In silico models for thiophene sulfonamide derivatives suggest that these compounds are likely to be well-distributed to various tissues, including the brain and central nervous system. ajol.info
Metabolism: The metabolic fate of a drug is largely governed by its interaction with cytochrome P450 (CYP) enzymes. For several thiophene sulfonamide derivatives, computational models predict that they are both substrates and inhibitors of CYP3A4, a major enzyme in drug metabolism. ajol.info This dual role suggests that the metabolism of these compounds, and their potential to interact with other drugs, would be an important area for further investigation.
Excretion: The final phase of a drug's journey through the body is its excretion. Predictions of total clearance values for thiophene sulfonamide derivatives suggest that they can be effectively eliminated from the body. ajol.info
The following tables provide a summary of the predicted ADMET properties for the general class of thiophene sulfonamide derivatives based on available research.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of Thiophene Sulfonamide Derivatives
| Parameter | Predicted Value/Compliance | Significance |
|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Suggests good oral bioavailability and drug-likeness. nih.govajol.info |
| Molecular Weight | < 500 g/mol | Adherence to a key component of Lipinski's rules. |
| LogP (Lipophilicity) | < 5 | Indicates appropriate lipid solubility for membrane permeability. |
| Hydrogen Bond Donors | < 5 | Contributes to good oral absorption. |
| Hydrogen Bond Acceptors | < 10 | Important for receptor binding and solubility. |
Table 2: Predicted Pharmacokinetic Properties of Thiophene Sulfonamide Derivatives
| ADMET Parameter | Predicted Outcome | Implication |
|---|---|---|
| Absorption | >80% intestinal absorption | High potential for oral administration. ajol.info |
| Distribution | Good distribution to brain and CNS | Indicates potential for activity in the central nervous system. ajol.info |
| Metabolism | Substrate and inhibitor of CYP3A4 | Suggests a defined metabolic pathway and potential for drug-drug interactions. ajol.info |
| Excretion | Favorable total clearance values | Indicates the compounds can be efficiently removed from the body. ajol.info |
Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies
Enzyme Inhibition Profiles and Mechanistic Elucidation
While the thiophene-2-sulfonamide (B153586) scaffold is a known pharmacophore for targeting various enzymes, specific inhibitory data for the N-(4-butylphenyl) derivative remains uncharacterized in published research.
Carbonic Anhydrase (CA) Inhibition: Isozyme Selectivity and Binding Mechanisms
The sulfonamide group is the archetypal zinc-binding group for the inhibition of carbonic anhydrases. Thiophene-based sulfonamides, in particular, have been investigated as potent CA inhibitors. nih.govmdpi.com The general mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site. However, no studies were identified that specifically measured the inhibition constants (Kᵢ) or IC₅₀ values of N-(4-butylphenyl)thiophene-2-sulfonamide against any of the human CA isozymes (e.g., CA I, II, IV, IX, XII). mdpi.com Consequently, information regarding its isozyme selectivity and specific binding interactions is not available.
Inhibition of Bacterial Metabolic Enzymes (e.g., Folate Pathway Enzymes like DHPS, KAS III)
Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.govnih.gov They function as structural mimics of the natural substrate, para-aminobenzoic acid (pABA). nih.gov While this is a well-established mechanism for the sulfonamide class, no research has been published detailing the specific activity of this compound against DHPS or other bacterial metabolic enzymes like β-ketoacyl-ACP synthase III (KAS III). scispace.comresearchgate.net
Protease Inhibition (e.g., HIV Protease, Cysteine Protease, Matrix Metalloproteinases)
The sulfonamide moiety has been incorporated into various protease inhibitors, targeting enzymes critical in different diseases. nih.gov This includes matrix metalloproteinases (MMPs), cysteine proteases, and viral proteases like the HIV protease. nih.govresearchgate.net However, a review of the literature did not yield any studies evaluating this compound as an inhibitor of these or any other proteases.
Other Enzyme Targets: Lactoperoxidase, Methionine Aminopeptidase-2, Aromatase, α-Glucosidase, α-Amylase, Urease, Histone Deacetylase
Investigations into the inhibitory effects of this compound against other significant enzyme targets have not been reported. Studies on related thiophene-2-sulfonamide derivatives have shown activity against enzymes like lactoperoxidase, but the specific compound was not included in these analyses. nih.gov Similarly, no data exists for its potential inhibition of enzymes such as α-glucosidase, α-amylase, or others listed. nih.gov
Kinetics of Enzyme Inhibition (e.g., Kᵢ, IC₅₀ values for in vitro assays)
Consistent with the lack of data in the preceding sections, no specific kinetic parameters such as IC₅₀ or Kᵢ values for the inhibition of any enzyme by this compound are available in the scientific literature.
Antimicrobial Efficacy via Molecular Mechanisms and In Vitro Assays
The antimicrobial potential of the broader sulfonamide and thiophene (B33073) classes is well-known. nih.govnih.gov Thiophene-containing compounds have been explored for activity against drug-resistant bacteria, sometimes targeting outer membrane proteins or other essential pathways. nih.govmdpi.com Sulfonamides typically exert a bacteriostatic effect by disrupting folate synthesis. nih.gov However, there are no published in vitro antimicrobial assay results, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against any bacterial or fungal strains. mdpi.com Therefore, its antimicrobial efficacy and spectrum of activity remain unknown.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Compounds featuring both thiophene and sulfonamide moieties are recognized for their antibacterial potential. researchgate.net Research into this class of molecules has consistently shown a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria. nih.gov
Derivatives of thiophene-sulfonamide have demonstrated inhibitory effects against clinically relevant strains. Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli, Klebsiella species, and Salmonella species have shown susceptibility to various sulfonamide-based drugs. nih.govdigitellinc.com The antibacterial efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. For many thiophene and sulfonamide derivatives, these values are determined through broth microdilution or agar (B569324) diffusion assays. frontiersin.orgnih.gov
While specific MIC values for this compound are not extensively documented in publicly available literature, the general activity of related compounds is summarized below.
Table 1: Representative Antibacterial Activity of Thiophene-Sulfonamide Analogs This table is illustrative and shows typical data for structurally related compounds, not specific results for this compound.
| Bacterial Strain | Type | Typical MIC Range (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 6.25 - 250 |
| Escherichia coli | Gram-Negative | 25 - 250 |
Antifungal Activity Against Select Fungal Pathogens
In addition to antibacterial properties, the sulfonamide class of compounds has been investigated for antifungal activity. nih.gov Studies on related heterocyclic sulfonamides have shown efficacy against various fungal pathogens, including species of Candida. nih.gov The unique structure of thienopyrimidine-sulfonamide hybrids, for example, allows them to target specific fungal enzymes, which can lead to compromised cell membrane integrity and subsequent fungal cell death. nih.gov
The potential for this compound to act as an antifungal agent is plausible based on these findings, though specific studies are required for confirmation. Activity is typically assessed against pathogens such as Candida albicans and Cryptococcus neoformans. mdpi.com
Mechanisms of Antimicrobial Action (e.g., Interference with Folic Acid Synthesis, DNA Binding, Reactive Oxygen Species Generation)
The primary and most well-understood mechanism of antibacterial action for sulfonamides is the competitive inhibition of folic acid synthesis. researchgate.net Bacteria must synthesize their own folic acid, an essential nutrient for DNA and RNA synthesis, via the folate pathway. biorxiv.org Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). nih.govnih.gov By binding to the active site of DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth and replication in a bacteriostatic manner. researchgate.netbiorxiv.org
Other potential mechanisms of antimicrobial action for this class of compounds include:
DNA Binding: Some sulfonamide derivatives have been shown to interact with bacterial DNA, which can interfere with replication and transcription processes. nih.gov
Reactive Oxygen Species (ROS) Generation: Certain antimicrobial agents can induce the production of ROS within bacterial cells. These highly reactive molecules can damage cellular components like proteins, lipids, and nucleic acids, leading to cell death. Dapsone, a sulfonamide, has been shown to inhibit the production of ROS. nih.gov
Anticancer Modulatory Effects (In Vitro Studies)
The sulfonamide scaffold is not only prevalent in antimicrobial agents but has also emerged as a promising pharmacophore in the development of anticancer therapeutics. Novel sulfonamide derivatives have demonstrated significant anti-tumor activities in various in vitro and in vivo models. nih.gov
Cell Line Cytotoxicity Assays (e.g., MCF7, HCT-116, HeLa)
A primary method for evaluating the anticancer potential of a compound is to assess its cytotoxicity against various human cancer cell lines. Studies on novel sulfonamide derivatives have frequently included breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and cervical cancer (HeLa) cell lines. nih.govresearchgate.net The cytotoxicity is typically measured using assays like the MTT assay, which determines cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. Various sulfonamides have shown cytotoxic effects against MCF-7 and HeLa cells in concentrations ranging from 10 to 1000 μM. nih.govnih.gov
Table 2: Representative Cytotoxicity Data for Novel Sulfonamide Derivatives This table is illustrative and shows typical data for structurally related compounds, not specific results for this compound.
| Cell Line | Cancer Type | Typical IC50 Range (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | < 128 |
| HCT-116 | Colon Carcinoma | Data varies widely |
Identification of Potential Molecular Targets (e.g., Mcl-1 Protein, EGFR TK)
The anticancer effects of thiophene and sulfonamide derivatives are often linked to their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation.
Mcl-1 Protein: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. nih.gov It is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. nih.govnih.gov The development of small-molecule inhibitors that target Mcl-1 is an active area of cancer research. The sulfonamide moiety is present in some known Mcl-1 inhibitors, suggesting that this compound could potentially interact with the BH3-binding groove of Mcl-1, disrupting its function and promoting apoptosis.
EGFR TK: The Epidermal Growth Factor Receptor (EGFR) is a member of the receptor tyrosine kinase (TK) family. mdpi.com Abnormal activation of EGFR is a driver in the development and progression of many cancers. Thiophene-based scaffolds have been successfully utilized to develop potent inhibitors of EGFR TK, blocking downstream signaling pathways that control cell proliferation. mdpi.com
Mechanistic Pathways of Cellular Impact (e.g., Induction of Apoptosis, Autophagy)
The cytotoxic effects of anticancer compounds are mediated through various cellular pathways, primarily apoptosis and autophagy.
Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including some sulfonamide derivatives, exert their effect by inducing apoptosis. nih.gov This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins (like the Bcl-2 family) and the activation of caspases, which are proteases that execute the apoptotic process. nih.gov
Autophagy: Autophagy is a cellular process involving the degradation of a cell's own components. researchgate.net In the context of cancer, autophagy can have a dual role. It can be a survival mechanism (cytoprotective autophagy) that helps cancer cells withstand stress, or it can be a form of programmed cell death (autophagic cell death). nih.gov Studies on sulfonamides like sulfathiazole (B1682510) and sulfabenzamide (B183) have shown that they can induce autophagy in breast cancer cells, sometimes leading to cell death by modulating pathways such as the p53/DRAM and Akt/mTOR signaling pathways. researchgate.netnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation
Impact of Substituent Effects on Biological Activity and Molecular Interactions
The chemical structure of N-(4-butylphenyl)thiophene-2-sulfonamide can be dissected into three main components: the butylphenyl moiety, the thiophene (B33073) ring, and the sulfonamide core. Alterations to any of these can significantly impact the compound's interaction with biological targets.
Key Research Findings:
Alkyl Chain Length: In related series of sulfonamides, the length of the alkyl chain on the phenyl ring has been shown to influence biological activity. For instance, in a series of α-amylase and α-glucosidase inhibitors, compounds with an alkyl chain length of n=4 exhibited superior potency. This suggests that the butyl group in this compound may be optimal for fitting into a hydrophobic pocket of its target protein.
Lipophilicity and Activity: The lipophilicity imparted by the butylphenyl group can be a double-edged sword. While it can enhance binding to hydrophobic targets, excessive lipophilicity can lead to poor pharmacokinetic properties. The balance between potency and lipophilicity is therefore a key consideration in the design of analogs.
Table 1: Predicted Impact of Butylphenyl Moiety Variations on Biological Activity
| Modification | Predicted Effect on Activity | Rationale |
| Shortening the alkyl chain (e.g., methyl, ethyl) | Potentially decreased | Reduced hydrophobic interactions with the target. |
| Lengthening the alkyl chain (e.g., pentyl, hexyl) | Potentially decreased | Possible steric hindrance and increased non-specific binding due to higher lipophilicity. |
| Branching the alkyl chain (e.g., isobutyl, tert-butyl) | Variable | May improve metabolic stability but could also introduce steric clashes. |
| Replacing butyl with a more polar group | Potentially decreased | Loss of key hydrophobic interactions. |
The thiophene ring serves as a key scaffold in this compound. Its electronic properties and potential for substitution allow for fine-tuning of the molecule's activity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov Thiophene is often used as a bioisosteric replacement for a phenyl ring in medicinal chemistry. nih.gov
Key Research Findings:
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the thiophene ring can alter the electronic distribution of the entire molecule, influencing its interaction with the target. For example, studies on other thiophene derivatives have shown that electron-donating groups can enhance activity in some cases. nih.gov
Steric Effects: The size and position of substituents on the thiophene ring are critical. Bulky groups can cause steric hindrance, preventing the molecule from binding effectively to its target. Conversely, smaller substituents in appropriate positions could enhance binding by filling small pockets in the receptor.
Halogenation: The introduction of halogens, such as bromine, at the 5-position of the thiophene ring has been explored in related sulfonamides. nih.gov Such modifications can influence both the electronic properties and the lipophilicity of the molecule, potentially leading to altered biological activity. nih.gov For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have shown antibacterial efficacy. nih.gov
Table 2: Predicted Impact of Thiophene Ring Substitutions on Biological Activity
| Position of Substitution | Type of Substituent | Predicted Effect on Activity |
| C3 | Small, electron-donating | Potentially increased |
| C4 | Bulky | Potentially decreased |
| C5 | Halogen (e.g., Br, Cl) | Potentially altered (increase or decrease depending on the target) |
| C5 | Phenyl group | Potentially increased through additional hydrophobic interactions |
The sulfonamide group (-SO₂NH-) is a critical pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor. Bioisosteric replacement of this core can lead to compounds with improved properties.
Key Research Findings:
Sulfonamide Bioisosteres: The sulfonamide group can be replaced by other acidic moieties to modulate physicochemical properties. cardiff.ac.uknih.gov Common bioisosteres include sulfoximines and N-acylsulfonamides. cardiff.ac.uknih.govdrughunter.com These replacements can alter the pKa, lipophilicity, and metabolic stability of the molecule.
Replacement of Sulfur: While less common, the replacement of the sulfur atom in the sulfonamide core would fundamentally change the nature of the functional group and is likely to have a profound, and often detrimental, effect on the established biological activity of this class of compounds.
Stereochemical Influences on Activity and Target Binding
While this compound itself is achiral, the introduction of chiral centers through structural modifications can have a significant impact on biological activity. For instance, if the butyl group were replaced by a sec-butyl or 2-phenylbutyl group, a chiral center would be introduced. nih.gov
Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. One enantiomer may bind with high affinity to the target receptor, while the other may be inactive or even produce off-target effects. Therefore, if chiral analogs of this compound were to be developed, the separation and individual testing of the enantiomers would be essential to determine the stereochemical requirements for optimal activity.
Correlations between Computational Molecular Descriptors and Observed Biological Response
Computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) calculations, provide valuable insights into the relationship between a molecule's structure and its biological activity. mdpi.com For thiophene sulfonamide derivatives, several molecular descriptors have been shown to correlate with their biological response. semanticscholar.org
Key Molecular Descriptors and Their Significance:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's electron-donating and accepting abilities, respectively. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical reactivity and stability. semanticscholar.org A smaller energy gap generally corresponds to higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help predict how the molecule will interact with its biological target.
LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity. As discussed earlier, this is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).
Table 3: Correlation of Molecular Descriptors with Biological Activity for Thiophene Sulfonamide Derivatives
| Molecular Descriptor | General Correlation with Biological Activity |
| HOMO-LUMO Energy Gap (ΔE) | A smaller gap may correlate with higher reactivity and potentially higher activity. |
| Molecular Electrostatic Potential (MEP) | Negative potential regions can indicate sites for hydrogen bond acceptance, while positive regions can indicate hydrogen bond donation sites. |
| Dipole Moment | An optimal dipole moment is often required for good cell permeability and target interaction. |
| LogP | A balanced LogP is crucial for favorable ADME properties and target affinity. |
Ligand Efficiency and Lipophilic Efficiency Analysis
Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of hit and lead compounds.
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms). It is calculated as the binding energy per heavy atom. A higher LE indicates that a compound achieves its potency with a more efficient use of its atoms.
Lipophilic Efficiency (LipE): Also known as Ligand Lipophilicity Efficiency (LLE), this metric relates a compound's potency (pIC₅₀ or pEC₅₀) to its lipophilicity (LogP). It is calculated as pIC₅₀ - LogP. A higher LipE value (generally > 5) is desirable, as it suggests that the compound's potency is not solely driven by high lipophilicity, which can be associated with undesirable properties.
For this compound, a detailed LE and LipE analysis would require experimental data on its binding affinity to a specific target and its measured LogP value. However, based on its structure, medicinal chemists would aim to optimize analogs to maximize these efficiency metrics. For example, replacing the tert-butyl group with a trifluoromethyl oxetane (B1205548) has been shown to decrease lipophilicity and improve LipE in other molecular scaffolds. cambridgemedchemconsulting.com
Advanced Research Methodologies and Techniques Employed in the Study of Sulfonamide Derivatives
High-Throughput Screening (HTS) Approaches for Identifying Novel Biologically Active N-Aryl-Thiophene-2-sulfonamides
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds for their ability to modulate a specific biological target. In the context of N-aryl-thiophene-2-sulfonamides and related derivatives, HTS is instrumental in identifying initial "hits" from large, diverse chemical libraries.
These screening campaigns often employ miniaturized assay formats to conserve reagents and test compounds. A notable example is the development of multiplexed HTS assays that can simultaneously monitor multiple activities of a target enzyme. For instance, a multiplexed screen was successfully used to identify 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as novel covalent inhibitors of Werner syndrome protein (WRN), a key target in certain cancers. nih.gov This assay simultaneously monitored the exonuclease, ATPase, and helicase activities of the WRN enzyme, leading to the discovery of potent inhibitors. nih.gov
Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity and homogenous format. semanticscholar.org Fluorescence Polarization (FP) is one such technique widely adapted for HTS to study molecular interactions. semanticscholar.orgnih.gov These assays are designed to detect the displacement of a fluorescently labeled ligand from its target protein by a potential inhibitor from the screening library, providing a rapid and robust method for identifying active compounds.
Biophysical Techniques for Ligand-Target Interaction Characterization
Once initial hits are identified through HTS, a suite of biophysical techniques is employed to validate these interactions, determine binding affinities and kinetics, and elucidate the precise mechanism of action. These methods provide detailed, quantitative insights into how a ligand like N-(4-butylphenyl)thiophene-2-sulfonamide interacts with its biological target.
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govyoutube.com In a typical SPR experiment, a target protein (the ligand) is immobilized on a gold-coated sensor chip. youtube.com A solution containing the potential binding partner (the analyte), such as a sulfonamide derivative, is then flowed over the surface. youtube.com The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. youtube.combiosensingusa.com
This technique provides a wealth of information, including:
Binding Affinity (KD): A measure of the strength of the interaction.
Kinetics: The association (ka or kon) and dissociation (kd or koff) rate constants of the binding event. biosensingusa.com
Specificity: Determining if the binding is specific to the intended target.
SPR has been effectively used to study the binding of small molecule sulfonamide inhibitors to protein targets like Carbonic Anhydrase II (CAII). biosensingusa.com These studies can precisely measure the kinetic parameters of the interaction, helping to rank compounds and guide structure-activity relationship (SAR) studies. biosensingusa.com The technology is sensitive enough to detect the binding of low molecular weight compounds, making it highly suitable for analyzing drug candidates. biosensingusa.comresearchgate.net
| Compound | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Equilibrium Dissociation Constant (KD) (M) |
|---|---|---|---|
| Acetazolamide | 1.62 x 106 | 1.62 x 10-2 | 1.00 x 10-8 |
| 4-Carboxybenzenesulfonamide | 5.50 x 104 | 4.50 x 10-2 | 8.18 x 10-7 |
| Sulfanilamide | 2.49 x 104 | 1.42 x 10-1 | 5.70 x 10-6 |
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. nih.govmdpi.com The principle relies on exciting the sample with plane-polarized light. mdpi.com A small, fluorescently labeled molecule (the probe or tracer) tumbles rapidly in solution, leading to significant depolarization of the emitted light. nih.gov When this probe binds to a much larger protein target, its tumbling is restricted, and the emitted light remains highly polarized. nih.gov
In a competitive FP assay, an unlabeled compound, such as a sulfonamide derivative, competes with the fluorescent probe for binding to the target protein. nih.gov Successful binding by the test compound displaces the probe, causing it to tumble freely again and resulting in a decrease in fluorescence polarization. This change is used to quantify the binding affinity of the test compound. acs.org
FP assays are advantageous for their simplicity, homogenous format (no separation steps required), and high sensitivity. bohrium.com They have been successfully developed for the class-specific detection of sulfonamides, using enzymes like dihydropteroate (B1496061) synthase (DHPS) as the recognition element. mdpi.combohrium.com Such assays can detect numerous sulfonamides with high sensitivity, making them valuable tools for both screening and detailed binding studies. bohrium.com
Isothermal Titration Calorimetry (ITC) is considered a gold-standard biophysical technique because it directly measures the heat change that occurs upon biomolecular binding. mdpi.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, without the need for labeling or immobilization.
In a conceptual ITC experiment to study the interaction of a thiophene-2-sulfonamide (B153586) derivative with its target protein, the protein would be placed in the sample cell of the calorimeter. The sulfonamide compound, dissolved in the same buffer, would be incrementally injected from a syringe. Each injection triggers a small heat change (either exothermic or endothermic) that is precisely measured.
As the protein becomes saturated with the ligand, the magnitude of the heat change per injection diminishes until only the heat of dilution is observed. By analyzing the resulting binding isotherm, one can directly determine:
Binding Affinity (KD)
Binding Stoichiometry (n)
Enthalpy of Binding (ΔH)
Entropy of Binding (ΔS)
This complete thermodynamic signature provides deep insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions), which is invaluable for the rational design and optimization of drug candidates. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level resolution insights into ligand-target interactions. nih.gov It is a powerful tool for confirming direct binding, identifying the binding site on the protein, and determining the conformation of the ligand when bound. nih.govresearchgate.net
Several advanced NMR techniques are employed in the study of sulfonamide derivatives:
Chemical Shift Perturbation (CSP): Also known as HSQC titration, this method monitors changes in the chemical shifts of specific atoms in the protein upon addition of the ligand. nih.gov Significant shifts in certain protein residues indicate their involvement in or proximity to the binding site.
Saturation Transfer Difference (STD) NMR: This technique identifies which parts of a ligand are in close contact with the protein. Protons on the protein are selectively saturated, and this saturation is transferred via the Nuclear Overhauser Effect (NOE) to the protons of the bound ligand. nih.gov By observing which ligand signals are diminished, a map of its binding epitope can be constructed.
¹⁹F NMR: The incorporation of a fluorine atom into a ligand serves as a sensitive and specific probe for NMR studies. Since fluorine is not naturally present in biological systems, ¹⁹F NMR provides a background-free signal. researchgate.net This approach is particularly powerful for in-cell NMR experiments, allowing researchers to confirm target engagement and measure binding affinities directly within the complex environment of a living cell. researchgate.net
These NMR methods have been instrumental in defining the binding modes of sulfonamide inhibitors, revealing crucial electrostatic interactions and the dynamic behavior of the ligand-protein complex, which cannot be observed in static crystal structures. nih.gov
Chemoinformatic Databases and Data Mining for Structure-Activity Landscape Analysis
Chemoinformatics and data mining are essential for navigating the vast chemical and biological data generated during drug discovery. By applying computational tools to large datasets, researchers can extract meaningful patterns, build predictive models, and analyze the Structure-Activity Relationship (SAR) landscape of sulfonamide derivatives.
Public and proprietary databases such as PubChem, ChEMBL, and DrugBank serve as repositories for chemical structures, bioactivities, and pharmacological data. openaccesspub.org Mining these databases allows researchers to identify known compounds with similar structures or biological activities, providing a starting point for new investigations.
Quantitative Structure-Activity Relationship (QSAR) and related modeling approaches are central to this field. mdpi.com These methods correlate variations in the chemical structure of compounds with changes in their biological activity. For sulfonamides, this involves:
Descriptor Calculation: Quantifying various physicochemical properties (e.g., lipophilicity, molecular weight, electronic properties) for a series of thiophene-2-sulfonamide analogues.
Model Building: Using statistical methods to build a mathematical model that links these descriptors to the observed biological activity (e.g., IC₅₀ values).
Prediction: Employing the model to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
These chemoinformatic approaches help to build a comprehensive understanding of the SAR for a given class of compounds, identifying which structural modifications are likely to enhance potency or selectivity. openaccesspub.orgresearchgate.net This data-driven approach streamlines the optimization process, reducing the number of compounds that need to be synthesized and tested experimentally.
Future Perspectives and Rational Design Strategies for N 4 Butylphenyl Thiophene 2 Sulfonamide Analogs
Rational Design for Enhanced Potency and Selectivity of Target Modulators
The rational design of N-(4-butylphenyl)thiophene-2-sulfonamide analogs would be contingent on identifying and understanding its biological targets. Assuming a hypothetical target, the primary goal would be to enhance binding affinity (potency) and minimize off-target interactions (selectivity). Key strategies would involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold would be crucial. This involves altering the butyl group on the phenyl ring (e.g., changing its length, branching, or replacing it with other alkyl or functional groups) and substituting various positions on the thiophene (B33073) ring. The resulting analogs would be tested to determine how these changes affect biological activity, providing a roadmap for potency and selectivity optimization. The sulfonamide linker itself can also be a point of modification. mdpi.com
Bioisosteric Replacement: The phenyl and thiophene rings are often considered bioisosteres. nih.gov Exploring the replacement of the thiophene ring with other five-membered heterocycles (e.g., furan, pyrrole) or the phenyl ring with other aromatic systems could lead to analogs with improved pharmacokinetic or pharmacodynamic properties.
Strategies for Optimizing Molecular Scaffolds based on SAR and Computational Insights
Once initial SAR data is available, computational tools can provide deeper insights to guide the optimization of the molecular scaffold.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking studies can predict how different analogs of this compound bind to the active site. This can help in prioritizing the synthesis of compounds that are predicted to have the strongest interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the analogs with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the design process.
Density Functional Theory (DFT) Calculations: DFT studies can be employed to understand the electronic properties of the thiophene sulfonamide derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netsemanticscholar.orgmdpi.com These properties can influence the compound's reactivity and interactions with biological targets.
Exploration of Polypharmacology and Multi-Target Modulators
Many drugs exert their therapeutic effects by interacting with multiple biological targets, a concept known as polypharmacology. Future research could explore the potential of this compound analogs to act as multi-target modulators. This approach can be particularly beneficial for complex diseases where targeting a single protein may not be sufficient. Chemical proteomics could be a valuable tool to identify the various protein targets of these compounds. nih.gov
Computational-Driven Drug Discovery and Lead Optimization Approaches
Computer-aided drug design (CADD) plays a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. mdpi.comnih.gov For this compound analogs, CADD approaches would include:
Virtual Screening: Large chemical libraries can be computationally screened to identify molecules with similar structural features to this compound that are likely to bind to the same target.
Pharmacophore Modeling: A pharmacophore model can be generated based on the key structural features of active analogs. This model can then be used to search for novel scaffolds that possess the desired features for biological activity.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to identify candidates with favorable drug-like properties early in the discovery process.
Potential for Material Science and Catalysis Applications (Exploratory)
Beyond biological applications, the structural motifs within this compound suggest potential, albeit exploratory, applications in material science and catalysis. Thiophene-containing polymers have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The specific combination of the thiophene, sulfonamide, and substituted phenyl groups might impart interesting electronic or self-assembly properties to novel materials derived from this scaffold.
Identification of Novel Biological Targets through Proteomics and Chemogenomics (Conceptual)
A key challenge and opportunity lie in identifying the specific biological targets of this compound. Advanced techniques in chemical proteomics and chemogenomics offer powerful, conceptual avenues for target deconvolution: nih.govnih.gov
Affinity-Based Proteomics: An analog of this compound could be functionalized with a reactive group or a tag. This modified compound could then be used as a "bait" to capture its interacting proteins from cell lysates, which can subsequently be identified by mass spectrometry.
Chemogenomic Profiling: The compound could be screened against a large panel of cell lines or genetic mutants to identify patterns of sensitivity or resistance. This data can provide clues about the biological pathways and specific proteins affected by the compound.
Q & A
Q. What are the standard synthetic protocols for N-(4-butylphenyl)thiophene-2-sulfonamide and its derivatives?
The synthesis typically involves sulfonamide bond formation via reaction of thiophene-2-sulfonyl chloride with 4-butylphenylamine. Key steps include:
- Acid chloride activation : Reacting thiophene-2-sulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate.
- Coupling reaction : Mixing the sulfonyl chloride with 4-butylphenylamine in anhydrous THF or DCM, often under nitrogen, followed by stirring for 24–48 hours.
- Purification : Flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product, with characterization via NMR and ESI-MS .
- Variants : Derivatives may involve substitutions on the thiophene ring or aryl group, requiring tailored purification (e.g., recrystallization for nitro-substituted analogs) .
Q. What characterization techniques are critical for confirming the structure of this compound?
- NMR : Verifies proton environments (e.g., sulfonamide NH at δ 8–10 ppm, thiophene protons at δ 6.5–7.5 ppm).
- ESI-MS : Confirms molecular weight (e.g., [M+H] peak for C₁₄H₁₇NO₂S₂: calculated 319.07).
- FT-IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ .
- Elemental analysis : Validates purity (>98% for research-grade compounds) .
Q. How are common impurities identified during synthesis?
- Byproduct detection : HPLC or TLC (e.g., unreacted sulfonyl chloride or amine).
- Mass spectrometry : Identifies side products like dimerized sulfonamides or hydrolyzed intermediates.
- Recrystallization : Removes polar impurities (e.g., residual solvents) .
Q. What are the best practices for assessing compound stability under experimental conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), light, or varying pH (3–10) for 48–72 hours.
- HPLC monitoring : Track degradation products (e.g., sulfonic acid from hydrolysis).
- Storage recommendations : Anhydrous conditions at -20°C in amber vials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
- Substitution effects : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the thiophene ring enhances binding to hydrophobic enzyme pockets. For example, trifluoromethyl analogs show improved inhibition of IRE1α endonuclease .
- Ring replacement : Replacing the benzene ring with thiophene (as in compound 15 from ) alters steric and electronic interactions, affecting potency .
- Linker modification : Switching sulfonamide to carboxamide (e.g., compound 7 in ) reduces activity, confirming the sulfonamide’s critical role .
Q. What methodologies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Systematic substitution : Compare analogs with incremental changes (e.g., -Cl vs. -Br at the 4-position) to isolate substituent effects .
- Dose-response assays : Use IC₅₀ values to quantify potency variations across cell lines (e.g., cancer vs. normal cells).
- Crystallography : Resolve binding modes via X-ray structures (e.g., ’s sulfonamide crystal structure) .
Q. How can computational modeling guide the design of this compound analogs?
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate or glycoside groups (e.g., ’s acetylated glucopyranosyl derivatives) .
- Co-solvents : Use DMSO/PEG400 mixtures (≤10% v/v) to enhance dissolution without toxicity .
Q. How is X-ray crystallography applied to confirm sulfonamide conformations?
- Single-crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
- Data collection : Resolve bond lengths (e.g., S-N bond ~1.63 Å) and dihedral angles to validate planar sulfonamide geometry .
Q. What are the metabolic pathways of this compound in hepatic models?
- Cytochrome P450 assays : Identify primary metabolites (e.g., hydroxylation at the butyl chain) using LC-MS/MS.
- Microsomal stability tests : Incubate with rat/human liver microsomes to quantify half-life (t₁/₂) and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
